5-(3-Methoxyphenyl)pyridin-3-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

The validated core scaffold for multi‑kinase inhibitor design. In J. Med. Chem. 2017 the 3‑amine forms critical hinge hydrogen bonds (FGFR1 Leu484/Glu486) and the 5‑(3‑methoxyphenyl) fills the hydrophobic pocket, enabling nanomolar inhibition of FGFR1/2/3, RET, EGFR(T790M/L858R), DDR2 and ALK. Lead 3m gave 66.1% tumor growth inhibition in NCI‑H1581 NSCLC xenografts. Ortho‑methoxy, para‑methoxy or 6‑aryl isomers cannot replicate this binding geometry – using the exact isomer is essential to reproduce published SAR and achieve the reported potency.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 1225523-08-9
Cat. No. B568007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxyphenyl)pyridin-3-amine
CAS1225523-08-9
Synonyms5-(3-Methoxyphenyl)pyridin-3-aMine
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=CN=C2)N
InChIInChI=1S/C12H12N2O/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,13H2,1H3
InChIKeyCICUGZXFMFDOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methoxyphenyl)pyridin-3-amine (CAS 1225523-08-9): A Defined Pyridin-3-amine Scaffold for Kinase-Focused Medicinal Chemistry


5-(3-Methoxyphenyl)pyridin-3-amine (CAS 1225523-08-9, molecular formula C12H12N2O, molecular weight 200.24) is a disubstituted pyridine featuring an amine at the 3-position and a 3-methoxyphenyl group at the 5-position . This compound serves as the core scaffold for a series of novel multisubstituted pyridin-3-amine derivatives rationally designed and pharmacologically evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC) [1]. Its structure places it at the center of a well-defined structure-activity relationship (SAR) campaign, where modifications to the pyridine 5-aryl group and other vectors directly modulated potency against FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR(T790M/L858R), DDR2, and ALK kinases [1].

Why Positional Isomers of 5-(3-Methoxyphenyl)pyridin-3-amine Cannot be Interchanged in Lead Optimization Workflows


Procuring a generic “methoxyphenyl-pyridinamine” without attention to the specific substitution pattern ignores well-documented SAR rules established for this scaffold. In the foundational J. Med. Chem. 2017 study, the hit compound containing a pyridin-3-amine core exhibited an IC50 of 3.8 ± 0.5 μM against FGFR1, and subsequent optimization focused on systematic variation of the 5-position aryl group [1]. Replacing the 5-aryl group altered the fit into the FGFR1 hydrophobic pocket, a critical interaction that ultimately led to compound 3m with nanomolar potency across multiple kinases and a Tumor Growth Inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model [1]. Simply substituting 5-(3-methoxyphenyl)pyridin-3-amine with its 2-methoxy (ortho) isomer (CAS 1224740-84-4), 4-methoxy (para) isomer (CAS 1225522-97-3), or 6-aryl regioisomer (CAS 1225523-00-1) will alter the geometry, hydrogen-bonding capacity, and electronic character of the hinge-binding motif, destabilizing or abolishing the critical binding interactions that the `3-amine/5-aryl` pharmacophore was selected to engage .

Quantitative Evidence Differentiating 5-(3-Methoxyphenyl)pyridin-3-amine for Procurement Decisions


Meta-Methoxy Orientation Uniquely Preserves the Pyridin-3-amine Hinge-Binder Pharmacophore vs. Ortho and Para Isomers

The kinase hinge-binding motif of the leading pyridin-3-amine series identified by Zhu et al. depends on the spatial and electronic character of the 5-aryl group. The 5-(3-methoxyphenyl) isomer positions the methoxy oxygen at the meta location, which influences the electron density on the pyridine nitrogen and the dihedral angle relative to the unsubstituted phenyl ring (5-phenylpyridin-3-amine, CAS 31676-54-7). This meta orientation maintains the planarity required for hinge-region hydrogen bonding while offering a non-sterically demanding vector for further derivatization, a balance not achievable with the ortho-substituted isomer [1]. In the published SAR, replacing the hit's 3-furan group with a simple phenyl ring (compound 2d) immediately changed the inhibition profile, demonstrating the acute sensitivity of FGFR1 binding to the 5-position substituent [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Defined 3-Amine Regiochemistry Avoids the 2-Amine Isomer's Altered Basicity and Binding Profile

The position of the amine group on the pyridine ring dictates the pKa and hydrogen-bond donor/acceptor properties of the molecule. The 3-amine regioisomer (this compound) is known to act as a hinge-binding moiety in kinase inhibitors, forming critical hydrogen bonds with backbone carbonyls of residues such as Leu484 and Glu486 in FGFR1 [1]. In contrast, the 2-amine isomer (5-(3-methoxyphenyl)pyridin-2-amine, CAS 893738-18-6) has a significantly different basicity due to the adjacency of the ring nitrogen, which will alter its protonation state at physiological pH and shift its hydrogen-bonding footprint, potentially disqualifying it as a bioisosteric replacement in this kinase inhibition mechanism .

Medicinal Chemistry Physicochemical Properties Drug Design

5-Position Arylation on Pyridine is Essential for Accessing the FGFR1 Hydrophobic Pocket, Unlike 6-Aryl Isomers

The pyridin-3-amine hit 1 discovered by virtual screening possessed a 5-position substituent that occupied the hydrophobic pocket of FGFR1 [1]. The published SAR exploration (2a–2p, 3a–3q) focused overwhelmingly on modifying the 5-position group to improve hydrophobic pocket occupancy, eventually yielding compound 3m with nanomolar inhibition [1]. The regioisomer 6-(3-methoxyphenyl)pyridin-3-amine (CAS 1225523-00-1) places the aryl group adjacent to the ring nitrogen, creating a different vector that cannot be superimposed onto the validated FGFR1 binding mode. To date, no kinase inhibition data are available for the 6-aryl isomer that recapitulate the multitargeted profile observed for the 5-aryl series [2].

Chemical Biology Kinase Inhibition Molecular Docking

Reproducible Purity Specifications Support Iterative Lead Optimization in Multitargeted NSCLC Programs

Commercial suppliers such as MolCore and Leyan list 5-(3-methoxyphenyl)pyridin-3-amine at ≥98% purity, with ISO-certified quality systems supporting global pharmaceutical R&D and quality control requirements . This level of purity is critical for reproducible in vitro kinase profiling and in vivo pharmacology, where minor impurities could confound dose-response relationships. The well-defined synthetic pathway, typically involving Suzuki-Miyaura coupling of a halogenated pyridine with a 3-methoxyphenylboronic acid derivative, provides a reliable framework for producing the compound at consistent quality compared to less common analogs like 5-(2-methoxyphenyl)pyridin-3-amine, which has a slightly lower purity specification of 95% from certain vendors [1].

Chemical Synthesis Quality Control Lead Optimization

High-Return Application Scenarios for 5-(3-Methoxyphenyl)pyridin-3-amine Based on Differentiated Evidence


Scaffold for Reproducing and Extending the Multitargeted FGFR/EGFR NSCLC Kinase Inhibitor Series

Research groups aiming to replicate or extend the SAR reported in the 2017 J. Med. Chem. paper (Zhu et al.) should standardize on 5-(3-methoxyphenyl)pyridin-3-amine as the core intermediate. The published lead compound 3m, which demonstrated nanomolar inhibition of FGFR1/2/3, RET, EGFR, EGFR(T790M/L858R), DDR2, and ALK, and 66.1% tumor growth inhibition in NCI-H1581 xenografts, emerged from SAR exploration originating from a 5-substituted pyridin-3-amine hit [1]. Any deviation in the substitution pattern (e.g., using ortho-methoxy or para-methoxy isomers) will produce a different starting geometry and electronic profile, invalidating the established SAR roadmap [1].

Fragment-Based or Structure-Guided Design Targeting the FGFR Hinge Region

This compound can serve as a validated fragment for structure-guided drug design targeting kinases with a DFG-in conformation. The 3-amine forms critical hydrogen bonds with backbone carbonyls of Leu484 and Glu486 in the FGFR1 hinge, while the 5-(3-methoxyphenyl) group occupies the adjacent hydrophobic pocket [1]. Procurement of the exact 5-(3-methoxyphenyl)pyridin-3-amine ensures that growing or linking strategies begin with a fragment that has a confirmed binding pose, a prerequisite for rational, computationally guided optimization that cannot be met by the 6-aryl or 2-amine isomers [1].

Suzuki-Miyaura Derivatization Platform for Library Synthesis

The compound's synthesis, which is well-established via Suzuki-Miyaura coupling , makes it a versatile building block for generating focused kinase inhibitor libraries. Chemists can further derivatize the 3-amine to introduce diverse hinge-binding motifs or utilize the methoxy group as a handle for late-stage functionalization. Its commercial availability at ≥98% purity from ISO-certified suppliers ensures consistent starting material quality for parallel synthesis, a critical factor when generating hundreds of analogs for high-throughput screening cascades .

Negative Control or Selectivity Profiling Probe for 2-Amine or 6-Aryl Isomer-Based Series

For laboratories working on kinase inhibitors built around 2-aminopyridine or 6-arylpyridine cores, 5-(3-methoxyphenyl)pyridin-3-amine serves as an essential negative control compound. Its distinct hydrogen-bonding capacity and molecular geometry, when compared to 5-(3-methoxyphenyl)pyridin-2-amine (CAS 893738-18-6) or 6-(3-methoxyphenyl)pyridin-3-amine (CAS 1225523-00-1), allow researchers to demonstrate that observed biological activity is specific to their scaffold rather than a general feature of methoxyphenyl-pyridinamine constructs [1].

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